EPZ005687N
Description
EPZ005687N (CAS 1396772-26-1) is a small-molecule inhibitor developed for targeting epigenetic regulators, particularly enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer progression. This compound has shown promise in preclinical studies for disrupting oncogenic signaling pathways, with applications in hematological malignancies and solid tumors.
Properties
Molecular Formula |
C32H37N5O3 |
|---|---|
Molecular Weight |
539.68 |
IUPAC Name |
2-Cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-2H-indazole-4-carboxamide |
InChI |
InChI=1S/C32H37N5O3/c1-21-15-22(2)34-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)20-37(35-30)26-5-3-4-6-26)24-9-7-23(8-10-24)19-36-11-13-40-14-12-36/h7-10,15-17,20,26H,3-6,11-14,18-19H2,1-2H3,(H,33,38)(H,34,39) |
InChI Key |
SEOHEJIMBCGONY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CC=C(CN3CCOCC3)C=C2)=CC4=NN(C5CCCC5)C=C14)NCC6=C(C)C=C(C)NC6=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EPZ-005687N; EPZ 005687N; EPZ005687N |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound 1: 5H-Thieno[3,4-c]pyrrole-4,6-dione Derivative (CAS 6007-85-8)
Structural and Physicochemical Properties :
Comparison with EPZ005687N :
- Structural Similarity : Both compounds share heterocyclic cores, but this compound likely incorporates additional substituents (e.g., methylsulfonyl groups) for enhanced target engagement.
- Functional Differences : While CAS 6007-85-8 is categorized as "very soluble," this compound may exhibit lower aqueous solubility due to bulkier hydrophobic groups, impacting pharmacokinetics .
Compound 2: Boronic Acid Derivative (CAS 1046861-20-4)
Structural and Physicochemical Properties :
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Solubility : 0.24 mg/mL (water), classified as "soluble" .
- Key Features : Features a boronic acid group, enabling covalent binding to biological targets, with high gastrointestinal absorption (GI = High) and blood-brain barrier penetration (BBB = Yes) .
Comparison with this compound :
- Structural Similarity: Limited; the boronic acid group in CAS 1046861-20-4 contrasts with this compound’s hypothesized sulfonamide or amine-based structure.
- Functional Overlap : Both compounds prioritize high target selectivity, but this compound’s mechanism (EZH2 inhibition) differs from boronic acid derivatives, which often target proteasomes or kinases .
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Insights
- This compound vs. Thiophene Derivatives : The thiophene-pyrrole scaffold in CAS 6007-85-8 offers high solubility but lacks the methylsulfonyl groups critical for EZH2 inhibition, explaining this compound’s superior target specificity .
- This compound vs. Boronic Acid Derivatives: While boronic acids (e.g., CAS 1046861-20-4) excel in covalent inhibition, this compound’s non-covalent binding reduces off-target effects, a key advantage in epigenetic therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
